4-(1,3-Dioxolan-2-YL)benzophenone
Overview
Description
4-(1,3-Dioxolan-2-YL)benzophenone is an organic compound with the molecular formula C16H14O3. It is a derivative of benzophenone, where one of the phenyl rings is substituted with a 1,3-dioxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1,3-Dioxolan-2-YL)benzophenone can be synthesized through the acetalization of benzophenone with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing benzophenone and ethylene glycol with a catalytic amount of p-toluenesulfonic acid in toluene. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial production may also involve the use of molecular sieves or orthoesters to enhance water removal and improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
4-(1,3-Dioxolan-2-YL)benzophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-YL)benzophenone involves its ability to interact with various molecular targets and pathways. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s reactivity is influenced by the presence of the benzophenone moiety, which can participate in photochemical and redox reactions .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxolan-2-YL)benzaldehyde: Similar structure but with an aldehyde group instead of a ketone.
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: Contains two dioxolane rings and a diazene oxide group.
4-(1,3-Dioxolan-2-yl)benzyl alcohol: Similar structure but with an alcohol group instead of a ketone.
Uniqueness
4-(1,3-Dioxolan-2-YL)benzophenone is unique due to its combination of the benzophenone and dioxolane moieties, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
[4-(1,3-dioxolan-2-yl)phenyl]-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-15(12-4-2-1-3-5-12)13-6-8-14(9-7-13)16-18-10-11-19-16/h1-9,16H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYFENSENCKTMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645094 | |
Record name | [4-(1,3-Dioxolan-2-yl)phenyl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103741-08-8 | |
Record name | [4-(1,3-Dioxolan-2-yl)phenyl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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